![molecular formula C21H17N3O2S B2523276 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-61-6](/img/structure/B2523276.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives and their complexes has been explored in the provided studies. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride, leading to cyclization and the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. Subsequently, these derivatives were used to form copper(II) complexes with significant cytotoxic activity against various human cancer cell lines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using IR, (1)H NMR, and (13)C NMR spectroscopies. X-ray single-crystal diffraction was employed to determine the crystal structures, including atom positions, bond lengths, bond angles, and dihedral angles. The copper(II) complexes exhibited a stable planar geometry around the central ion, which was coordinated by two large monodentate ligands and two chloride anions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the benzamide derivatives include the initial formation of N-(pyridine-2-ylcarbamothioyl)benzamide followed by oxidation and cyclization to yield the thiadiazolo[2,3-a]pyridine derivatives. The coordination of these derivatives to copper(II) ions resulted in the formation of the copper(II) complexes. The cytotoxic activity of these compounds was assessed through in vitro analysis, revealing that the complexes had lower IC50 values compared to the thiadiazolo[2,3-a]pyridine derivatives, indicating a higher potency against certain cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from spectroscopic data and crystallographic analysis. The IR, (1)H NMR, and (13)C NMR data provided insights into the functional groups, molecular symmetry, and electronic environment of the atoms within the molecules. The X-ray diffraction data revealed the solid-state structure and conformation of the molecules, which is crucial for understanding the molecular interactions and stability of the complexes. The cytotoxicity assays provided additional information on the biological properties of these compounds, particularly their potential as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing novel compounds, including derivatives of benzothiazole, which show promise in various therapeutic areas. For instance, a high-yield synthesis method for (S)-BZM, a precursor to (S)-123I-IBZM used in medical imaging, was developed to improve the preparation efficiency (Bobeldijk et al., 1990). Additionally, novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, displaying anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Activities
New pyridine derivatives have been synthesized with variable and modest activity against bacteria and fungi, highlighting the antimicrobial potential of such compounds (Patel et al., 2011). Furthermore, Co(II) complexes of thiazol-2-yl)benzenesulfonamide have been studied for their fluorescence properties and anticancer activity, indicating their potential in cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Regulation of Cell Cycle and Apoptosis
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been evaluated for their cytotoxicity against various cancer cell lines. These compounds, particularly 20c, have demonstrated the ability to induce G2/M cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential in cancer treatment (Kumbhare et al., 2014).
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-17-10-11-18-19(13-17)27-21(23-18)24(14-16-9-5-6-12-22-16)20(25)15-7-3-2-4-8-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLUCQCCOXNMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2523194.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2523198.png)

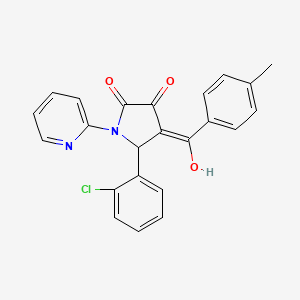
![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)
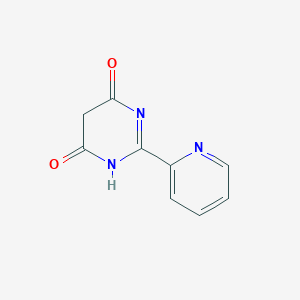
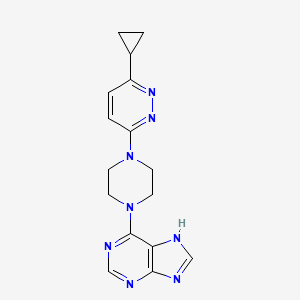

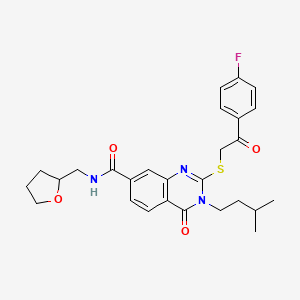
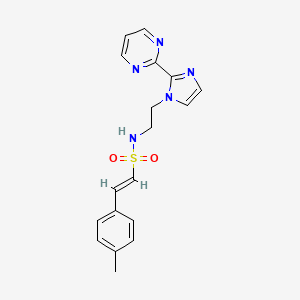

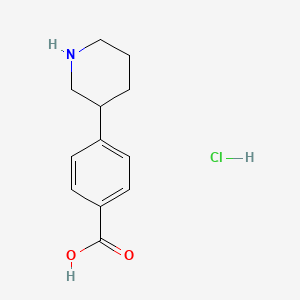
![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2523214.png)